molecular formula C9H9BrClNO B6199901 (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride CAS No. 2694063-08-4

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B6199901
CAS No.: 2694063-08-4
M. Wt: 262.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride, also known as (3S)-ABIDH, is an organic compound that has been widely studied for its potential uses in scientific research and laboratory experiments. It is a derivative of indene and contains both an amino and bromo group. The hydrochloride salt of (3S)-ABIDH is a white crystalline solid that is soluble in water and polar organic solvents. It has a molecular weight of 325.8 g/mol and a melting point of 139-140°C.

Scientific Research Applications

(3S)-ABIDH has been widely studied for its potential applications in scientific research. It has been used as a substrate for the study of the enzyme monoamine oxidase, as well as for the study of the enzyme catechol-O-methyltransferase. It has also been used as a substrate for the study of the enzyme glutathione S-transferase. In addition, (3S)-ABIDH has been used as a probe for the study of the enzyme cytochrome P450.

Mechanism of Action

The mechanism of action of (3S)-ABIDH is not fully understood. However, it is believed that the compound acts as a substrate for the enzymes monoamine oxidase, catechol-O-methyltransferase, glutathione S-transferase, and cytochrome P450. It is believed that the substrate is converted to a product by these enzymes, which can then be further metabolized or excreted.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-ABIDH are not well understood. However, it is believed that the compound may have an effect on the metabolism of neurotransmitters, as well as on the activity of enzymes involved in the metabolism of drugs. In addition, (3S)-ABIDH may have an effect on the activity of enzymes involved in the metabolism of hormones.

Advantages and Limitations for Lab Experiments

(3S)-ABIDH is a useful compound for laboratory experiments due to its stability, solubility, and availability. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that (3S)-ABIDH is a relatively new compound, and its effects on human health have not been extensively studied. Therefore, caution should be exercised when using this compound in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of (3S)-ABIDH. These include further research into its potential effects on neurotransmitter metabolism, as well as its potential effects on the activity of enzymes involved in the metabolism of drugs and hormones. In addition, further research into the mechanism of action of (3S)-ABIDH is needed in order to fully understand its potential therapeutic effects. Furthermore, research into the potential toxicity of (3S)-ABIDH is also needed in order to ensure that it is safe to use in laboratory experiments.

Synthesis Methods

(3S)-ABIDH can be synthesized through a reaction of 3-bromo-2-iodoaniline and 2,3-dihydro-1H-inden-1-one in the presence of a base. This reaction involves the formation of a Mannich condensation product, which is then hydrolyzed to form the hydrochloride salt of (3S)-ABIDH. The reaction is typically conducted in an aqueous solvent and can be completed in a few hours.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-indanone", "ammonia", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2-bromo-1-indanone is reacted with ammonia in ethanol to form (3S)-3-amino-2,3-dihydro-1H-inden-1-one.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to form (3S)-3-amino-2,3-dihydro-1H-inden-1-one hydrochloride.", "Step 3: Sodium hydroxide is added to the product from step 2 to form (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one.", "Step 4: The final product is obtained by treating the product from step 3 with hydrochloric acid to form (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride." ] }

2694063-08-4

Molecular Formula

C9H9BrClNO

Molecular Weight

262.5

Purity

95

Origin of Product

United States

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